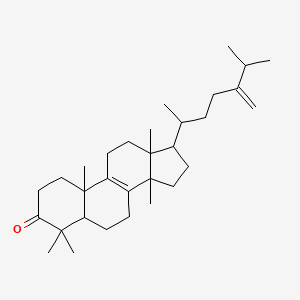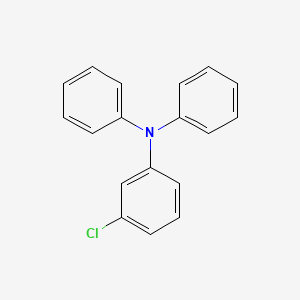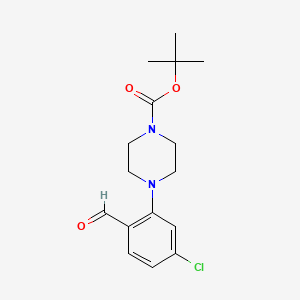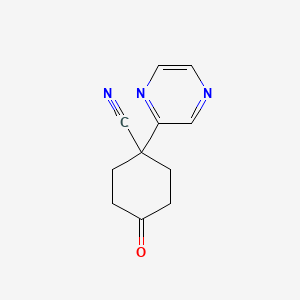
Uroxanic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uroxanic acid is a naturally occurring compound that plays a significant role in the catabolism of L-histidine. It is found predominantly in the skin and acts as an endogenous sunscreen, protecting against ultraviolet B-induced DNA damage. The compound exists in two isomeric forms: trans-uroxanic acid and cis-uroxanic acid, with the trans form being more common.
準備方法
Synthetic Routes and Reaction Conditions
Uroxanic acid is synthesized from L-histidine through the action of histidine ammonialyase, also known as histidase or histidinase. This enzyme catalyzes the elimination of ammonium from L-histidine, resulting in the formation of this compound. In the liver, this compound is further transformed by urocanate hydratase into 4-imidazolone-5-propionic acid and subsequently into glutamic acid .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of L-histidine using genetically engineered microorganisms that overexpress histidine ammonialyase. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques.
化学反応の分析
Types of Reactions
Uroxanic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can yield different reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of imidazolone derivatives, while reduction can yield various reduced imidazole compounds.
科学的研究の応用
Uroxanic acid has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of ultraviolet radiation absorption and photoprotection.
Biology: It is studied for its role in the skin’s defense mechanisms against ultraviolet radiation and its involvement in the immune response.
Medicine: this compound is investigated for its potential therapeutic applications in treating skin disorders and preventing skin cancer.
Industry: The compound is explored for its use in developing new, safer, and more efficient sunscreen agents.
作用機序
Uroxanic acid exerts its effects primarily through its ability to absorb ultraviolet radiation. When exposed to ultraviolet B irradiation, trans-uroxanic acid is converted to cis-uroxanic acid, which activates regulatory T cells and induces immunosuppression. This mechanism helps protect the skin from ultraviolet-induced damage and modulates the immune response .
類似化合物との比較
Similar Compounds
Cinnamic acids: These compounds also absorb ultraviolet radiation and are used in sunscreens.
Mycosporine-like amino acids: These natural compounds provide photoprotection in marine organisms.
Histidine derivatives: Other derivatives of histidine, such as imidazole-4-acetic acid, share similar chemical properties with uroxanic acid.
Uniqueness
This compound is unique in its dual role as both a photoprotective agent and an immunomodulator. Its ability to convert between trans and cis forms under ultraviolet radiation and its involvement in the immune response distinguish it from other similar compounds .
特性
分子式 |
C5H8N4O6 |
|---|---|
分子量 |
220.14 g/mol |
IUPAC名 |
2,2-bis(carbamoylamino)propanedioic acid |
InChI |
InChI=1S/C5H8N4O6/c6-3(14)8-5(1(10)11,2(12)13)9-4(7)15/h(H,10,11)(H,12,13)(H3,6,8,14)(H3,7,9,15) |
InChIキー |
MGRKYEXCRGREIP-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(=O)O)(NC(=O)N)NC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




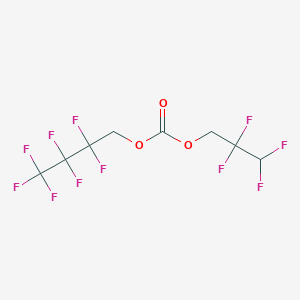

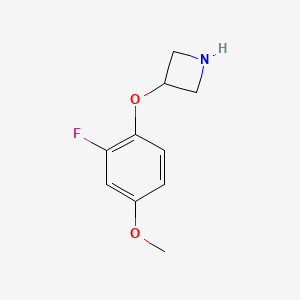

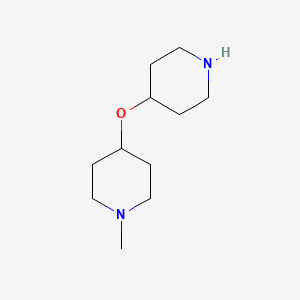
![N-[7-chloro-1-[1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B12085492.png)
![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
